molecular formula C21H17BrN2O3 B8010539 3-[4-(4-BROMOPHENYL)-1,3,4,5-TETRAHYDRO-2H-1,5-BENZODIAZEPIN-2-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE

3-[4-(4-BROMOPHENYL)-1,3,4,5-TETRAHYDRO-2H-1,5-BENZODIAZEPIN-2-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE

Cat. No.: B8010539
M. Wt: 425.3 g/mol
InChI Key: XGSKMSOACGIELE-UHFFFAOYSA-N
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Description

3-[4-(4-BROMOPHENYL)-1,3,4,5-TETRAHYDRO-2H-1,5-BENZODIAZEPIN-2-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE is a complex organic compound that belongs to the class of benzodiazepines and pyranones. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. Its unique structure, which includes a bromophenyl group, a benzodiazepine core, and a pyranone ring, makes it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(4-BROMOPHENYL)-1,3,4,5-TETRAHYDRO-2H-1,5-BENZODIAZEPIN-2-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazepine core through the condensation of o-phenylenediamine with a suitable aldehyde or ketone. The bromophenyl group is introduced via a bromination reaction, and the pyranone ring is formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

  • Oxidation products include ketones and carboxylic acids.
  • Reduction products include phenyl derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

3-[4-(4-BROMOPHENYL)-1,3,4,5-TETRAHYDRO-2H-1,5-BENZODIAZEPIN-2-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The benzodiazepine core is known to bind to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to anxiolytic and sedative effects. The bromophenyl and pyranone groups may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

    Diazepam: Another benzodiazepine with anxiolytic properties.

    Lorazepam: A benzodiazepine used for its sedative effects.

    4-Hydroxy-6-methyl-2H-pyran-2-one: A simpler pyranone compound without the benzodiazepine core.

Uniqueness: 3-[4-(4-BROMOPHENYL)-1,3,4,5-TETRAHYDRO-2H-1,5-BENZODIAZEPIN-2-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE is unique due to its combined structural features, which provide a distinct set of chemical and biological properties not found in simpler benzodiazepines or pyranones. The presence of the bromophenyl group adds to its reactivity and potential for further chemical modifications.

Properties

IUPAC Name

3-[2-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3/c1-12-10-19(25)20(21(26)27-12)18-11-17(13-6-8-14(22)9-7-13)23-15-4-2-3-5-16(15)24-18/h2-10,17,23,25H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSKMSOACGIELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C2=NC3=CC=CC=C3NC(C2)C4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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